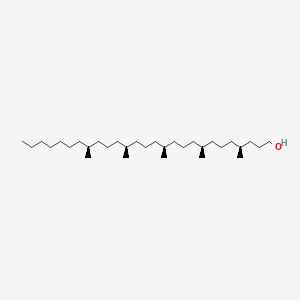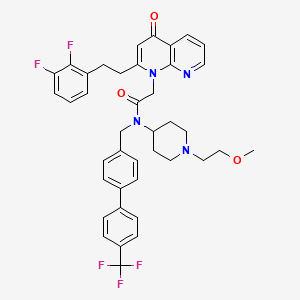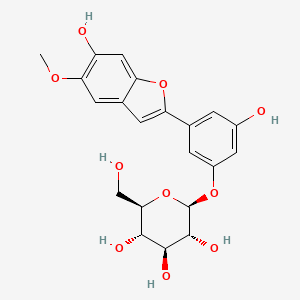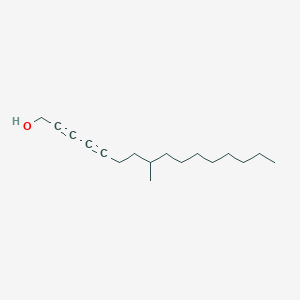
Chromium-54
Übersicht
Beschreibung
Chromium-54 is a stable isotope of the element chromium, which is represented by the atomic number 24 on the periodic table. This compound has 24 protons and 30 neutrons, giving it an atomic mass of approximately 53.938879 atomic mass units . Chromium is a transition metal known for its high melting point, hardness, and resistance to corrosion. This compound is one of the naturally occurring isotopes of chromium, although it is less abundant compared to chromium-52 and chromium-53 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium-54 can be isolated from natural chromium sources through isotopic separation techniques. One common method is gas centrifugation, where chromium hexafluoride gas is used. The gas is spun at high speeds to separate the isotopes based on their mass differences.
Industrial Production Methods: Industrial production of chromium typically involves the extraction of chromium from chromite ore (FeCr₂O₄). The ore is first crushed and then subjected to a series of chemical reactions to produce chromium metal. The primary method involves roasting the ore with sodium carbonate and limestone, followed by leaching with water to obtain sodium chromate. This is then acidified to produce sodium dichromate, which is further reduced to chromium metal using carbon or aluminum .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium-54, like other chromium isotopes, can undergo various chemical reactions, including:
Oxidation: Chromium can be oxidized to form chromium(III) and chromium(VI) compounds. For example, chromium metal reacts with oxygen to form chromium(III) oxide (Cr₂O₃).
Reduction: Chromium(VI) compounds can be reduced to chromium(III) compounds using reducing agents like sulfur dioxide or hydrogen peroxide.
Substitution: Chromium can form various coordination complexes by substituting ligands around the central metal atom.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sulfur dioxide, hydrogen peroxide.
Ligands for Complex Formation: Ammonia, water, chloride ions.
Major Products:
Chromium(III) Oxide (Cr₂O₃): Formed by the oxidation of chromium metal.
Chromium(VI) Oxide (CrO₃): Formed by the oxidation of chromium(III) compounds.
Chromium Complexes: Various coordination complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Chromium-54 has several applications in scientific research:
Isotope Geology: Used in the study of isotopic compositions in geological samples to understand the formation and age of rocks.
Biological Studies: Chromium isotopes are used to trace and study metabolic pathways in organisms.
Material Science: this compound is used in the development of high-performance alloys and coatings due to its corrosion resistance and hardness.
Environmental Science: Used to study the distribution and impact of chromium in the environment.
Wirkmechanismus
Chromium-54, like other chromium isotopes, exerts its effects primarily through its chemical interactions. In biological systems, chromium is known to enhance the action of insulin by interacting with the insulin receptor and other proteins involved in glucose metabolism. The exact molecular targets and pathways are still under investigation, but it is believed that chromium binds to the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Chromium-54 can be compared with other chromium isotopes such as chromium-52 and chromium-53. While all these isotopes share similar chemical properties, their differences lie in their nuclear properties and abundance:
Chromium-52: The most abundant isotope, used extensively in industrial applications.
Chromium-53: Used in isotope geology and environmental studies.
This compound: Less abundant, used in specialized scientific research.
This compound’s uniqueness lies in its specific applications in isotope geology and its role in tracing metabolic pathways in biological studies.
Eigenschaften
IUPAC Name |
chromium-54 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAMTAEIAYCRO-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[54Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931730 | |
| Record name | (~54~Cr)Chromium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.938877 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14304-97-3 | |
| Record name | Chromium, isotope of mass 54 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~54~Cr)Chromium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)





